molecular formula C10H10N6O B1484057 1-(2-azidoethyl)-3-(pyridin-3-yl)-1H-pyrazol-5-ol CAS No. 2097952-82-2

1-(2-azidoethyl)-3-(pyridin-3-yl)-1H-pyrazol-5-ol

Cat. No.: B1484057
CAS No.: 2097952-82-2
M. Wt: 230.23 g/mol
InChI Key: RWQTZJRDQLMEKQ-UHFFFAOYSA-N
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Description

1-(2-azidoethyl)-3-(pyridin-3-yl)-1H-pyrazol-5-ol is a useful research compound. Its molecular formula is C10H10N6O and its molecular weight is 230.23 g/mol. The purity is usually 95%.
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Scientific Research Applications

Electroluminescence and OLED Applications

Research has shown that pyrazol-pyridine ligands are utilized in synthesizing iridium(III) complexes, demonstrating significant improvements in the performance of organic light-emitting diodes (OLEDs). These complexes, by incorporating electro-donating groups into ancillary ligands, have achieved high external quantum efficiency, offering an efficient strategy for developing high-efficiency orange-red emitters for OLED applications (Su et al., 2021).

Mechanoluminescent and OLED Devices

Another study explores Pt(II) complexes with pyrazole chelates, leading to mechanoluminescence and efficient white OLEDs. The research highlights the influence of substituent effects on luminescence properties and demonstrates the potential of these complexes in fabricating high-efficiency OLED devices with stable chromaticity and color-rendering index (Huang et al., 2013).

Proton Transfer and Luminescence

Investigations into 2-(1H-pyrazol-5-yl)pyridines and their derivatives have revealed molecules capable of exhibiting three types of photoreactions, including excited-state intramolecular and intermolecular double-proton transfer. These processes, manifesting as dual luminescence, provide a basis for understanding the photophysical behavior of pyrazole-pyridine compounds and their potential applications in photodynamic therapy and sensors (Vetokhina et al., 2012).

Synthesis and COX-2 Inhibition

Research involving the synthesis of 4,5-diaryl-1H-pyrazole-3-ol derivatives as potential COX-2 inhibitors showcases the pharmaceutical relevance of pyrazole derivatives. Such studies provide insights into the design and development of new therapeutic agents based on the structural motif of pyrazole-pyridine compounds (Patel et al., 2004).

DNA Interaction and Antibacterial Activity

A study on the interaction of Co(II) and Cu(II) complexes with DNA, along with their antibacterial activities, illustrates the potential of pyrazole-pyridine compounds in biomedical research. These complexes demonstrate significant binding affinity to DNA and efficacy against pathogenic bacteria, suggesting their use in developing new antimicrobial agents and exploring DNA-targeted therapies (Ramashetty et al., 2021).

Properties

IUPAC Name

2-(2-azidoethyl)-5-pyridin-3-yl-1H-pyrazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N6O/c11-15-13-4-5-16-10(17)6-9(14-16)8-2-1-3-12-7-8/h1-3,6-7,14H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWQTZJRDQLMEKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=CC(=O)N(N2)CCN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(2-azidoethyl)-3-(pyridin-3-yl)-1H-pyrazol-5-ol
Reactant of Route 2
1-(2-azidoethyl)-3-(pyridin-3-yl)-1H-pyrazol-5-ol
Reactant of Route 3
1-(2-azidoethyl)-3-(pyridin-3-yl)-1H-pyrazol-5-ol
Reactant of Route 4
1-(2-azidoethyl)-3-(pyridin-3-yl)-1H-pyrazol-5-ol
Reactant of Route 5
1-(2-azidoethyl)-3-(pyridin-3-yl)-1H-pyrazol-5-ol
Reactant of Route 6
1-(2-azidoethyl)-3-(pyridin-3-yl)-1H-pyrazol-5-ol

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